

Crystal Structure Analysis of 2,6-Difluoropyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoropyridin-4-ol

Cat. No.: B600026

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Disclaimer: As of December 2025, the crystal structure of **2,6-Difluoropyridin-4-ol** has not been reported in publicly accessible crystallographic databases. This guide therefore presents a hypothetical, yet comprehensive, technical overview of the methodologies and data presentation that would be involved in such an analysis, designed for researchers, scientists, and professionals in drug development.

Introduction

2,6-Difluoropyridin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry due to the prevalence of the pyridinol scaffold in pharmacologically active molecules. The introduction of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its intermolecular interactions, solid-state packing, and potential for polymorphism, all of which are critical parameters in drug design and development. This document outlines the theoretical experimental protocols, expected data, and analytical workflows for the complete crystal structure analysis of this compound.

Experimental Protocols

Synthesis of 2,6-Difluoropyridin-4-ol

A plausible synthetic route to **2,6-Difluoropyridin-4-ol** would involve the hydrolysis of a suitable precursor, such as 4-amino-2,6-difluoropyridine.

Materials:

- 4-amino-2,6-difluoropyridine
- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4)
- Water (deionized)
- Diethyl ether
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- A solution of 4-amino-2,6-difluoropyridine in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This effects a diazotization reaction.
- The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.
- After the reaction is complete, the solution is neutralized with sodium bicarbonate and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2,6-Difluoropyridin-4-ol**.
- The crude product is then purified by column chromatography or recrystallization.

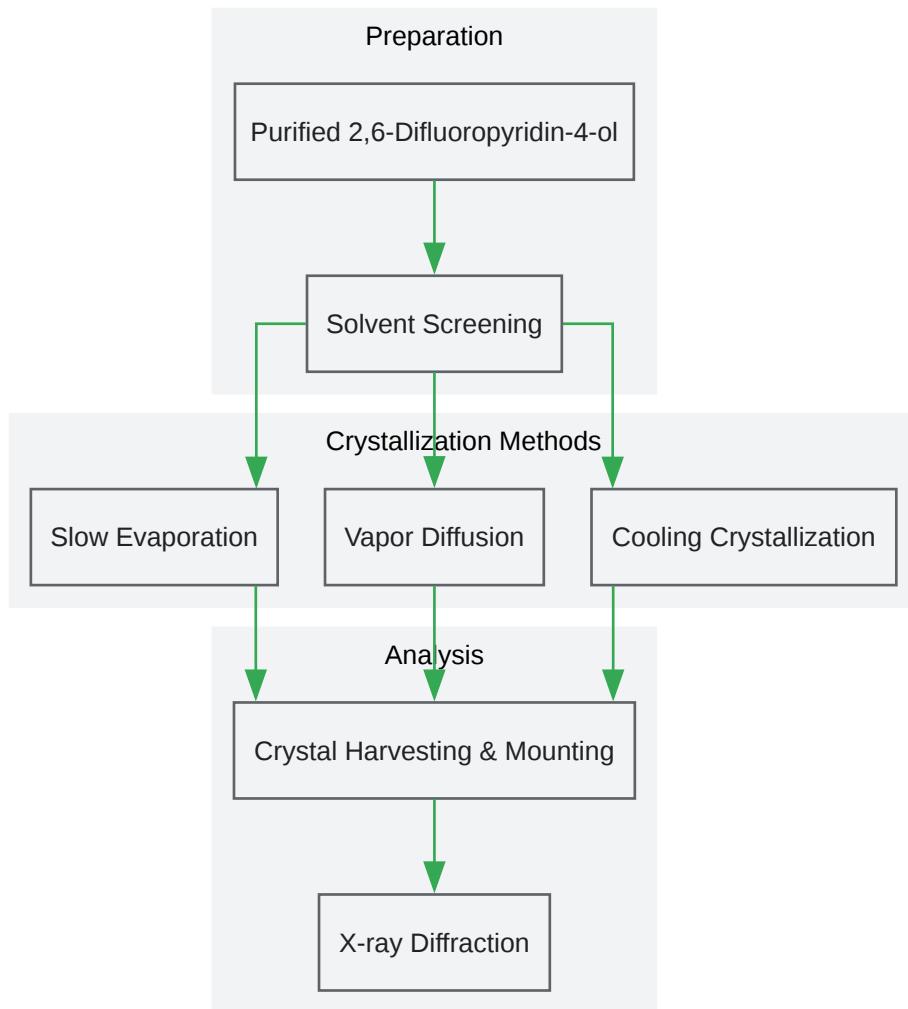
Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods would be systematically employed to obtain suitable crystals of **2,6-Difluoropyridin-4-ol**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methods:

- Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared. The vessel is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.[\[4\]](#)
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[\[2\]](#)
- Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The experimental workflow for crystallization is depicted in the diagram below.



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A simplified workflow for the crystallization of **2,6-Difluoropyridin-4-ol**.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of **2,6-Difluoropyridin-4-ol** (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer head.^{[5][6][7]}

Data Collection:

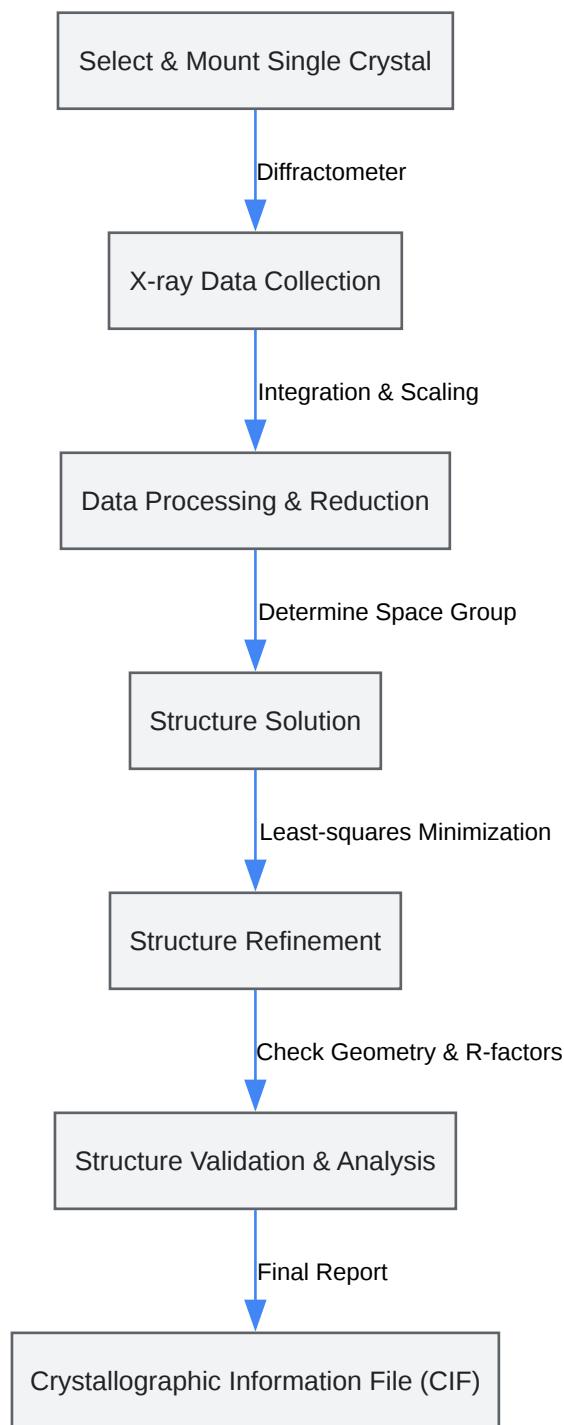
- The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

- A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and a sensitive detector (e.g., a CCD or CMOS detector) would be used.[7][8][9]
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.
- This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The logical flow of the SC-XRD analysis is illustrated below.



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The process of single-crystal X-ray diffraction analysis.

Data Presentation

The final results of a crystal structure analysis are typically summarized in a series of tables. Below are examples of how the crystallographic data for **2,6-Difluoropyridin-4-ol** would be presented.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Hypothetical Value for 2,6-Difluoropyridin-4-ol
Empirical formula	C ₅ H ₃ F ₂ NO
Formula weight	131.08
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	7.5
b (Å)	10.2
c (Å)	8.1
α (°)	90
β (°)	110.5
γ (°)	90
Volume (Å ³)	578.9
Z	4
Density (calculated, g/cm ³)	1.505
Absorption coefficient (mm ⁻¹)	0.145
F(000)	264
Crystal size (mm ³)	0.20 x 0.15 x 0.10
Theta range for data collection (°)	3.5 to 27.5
Reflections collected	5680
Independent reflections	1325 [R(int) = 0.035]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	1325 / 0 / 85
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.045, wR_2 = 0.115$
R indices (all data)	$R_1 = 0.058, wR_2 = 0.128$
Largest diff. peak and hole (e. \AA^{-3})	0.35 and -0.21

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
F1 - C2	1.35	N1 - C2 - C3	123.5
F2 - C6	1.35	C2 - C3 - C4	118.0
O1 - C4	1.36	C3 - C4 - C5	119.0
N1 - C2	1.33	C4 - C5 - C6	118.0
N1 - C6	1.33	C5 - C6 - N1	123.5
C3 - C4	1.39	C2 - N1 - C6	118.0
C4 - C5	1.39	F1 - C2 - N1	116.5
C2 - C3	1.38	F2 - C6 - N1	116.5
C5 - C6	1.38	O1 - C4 - C3	120.5

Conclusion

While the definitive crystal structure of **2,6-Difluoropyridin-4-ol** remains to be determined, this guide provides a robust framework for its analysis. The successful execution of the outlined synthesis, crystallization, and single-crystal X-ray diffraction protocols would yield precise data on its molecular geometry, intermolecular interactions, and crystal packing. Such information is fundamental for understanding its structure-activity relationships and for guiding the development of new chemical entities in the pharmaceutical and materials science fields.

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